3,3,3-Trifluoropropane-1-thiol

Übersicht

Beschreibung

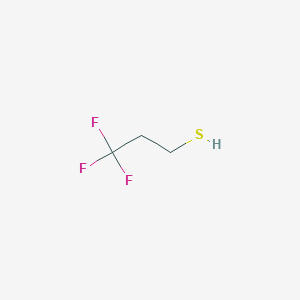

3,3,3-Trifluoropropane-1-thiol is an organofluorine compound with the molecular formula C₃H₅F₃S It is characterized by the presence of three fluorine atoms attached to the first carbon of the propane chain and a thiol group (-SH) at the terminal carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoropropane-1-thiol typically involves the reaction of 3,3,3-trifluoropropene with hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to optimize the reaction conditions and maximize the yield. The product is then purified through distillation and other separation techniques to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Substitution Reactions

The chlorine atoms at positions 6 and 7 of the quinoline ring are primary sites for nucleophilic substitution. These reactions are critical for functionalizing the compound:

Key observations :

-

Reaction with amines: Under basic conditions, chlorine atoms undergo displacement with primary or secondary amines to form substituted amino derivatives.

-

Hydroxyl substitution: In aqueous alkaline media, hydroxyl groups can replace chlorine atoms, though steric hindrance from the pyrazole moiety may influence regioselectivity.

Example :

Replacement of chlorine with hydrazine derivatives is a common pathway observed in related dichloroquinoline systems (e.g., synthesis of 7-chloro-4-hydrazinylquinoline from 4,7-dichloroquinoline) .

Condensation Reactions

The 5-amino group on the pyrazole ring participates in condensation reactions:

Schiff base formation :

-

Reacts with aldehydes or ketones under mild acidic conditions to form imine linkages.

-

For instance, condensations with aromatic aldehydes yield stable Schiff bases, as confirmed by NMR spectral shifts in analogous compounds .

Table 1: Representative Condensation Reactions

Coordination Chemistry

The hydroxyl group at position 8 and pyrazole nitrogen atoms enable metal comp

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

In the pharmaceutical domain, 3,3,3-Trifluoropropane-1-thiol has potential as a building block for drug development. Its unique electronic properties due to fluorination can improve the bioavailability and metabolic stability of pharmaceutical compounds.

Case Study: Neurodegenerative Diseases

Recent studies have investigated compounds similar to this compound for their neuroprotective effects. Research indicates that fluorinated compounds can stabilize microtubules, which are crucial for neuronal health. For instance, modifications of thiol compounds have shown promise in treating tauopathies by enhancing microtubule stabilization .

Agrochemical Applications

The compound is also explored as a precursor in the synthesis of novel pesticides. Its reactivity allows for the formation of thioether linkages essential in developing effective agrochemical agents.

Pesticidal Formulations

Research has demonstrated that this compound derivatives can be utilized to create effective pesticidal formulations. These formulations exhibit enhanced stability and efficacy against various pests while potentially reducing environmental impact due to their targeted action .

Material Science Applications

In material science, this compound can serve as a functional additive in polymer formulations. Its fluorinated nature contributes to improved thermal stability and chemical resistance of polymers.

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoropropane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, leading to modifications in their structure and function. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions .

Vergleich Mit ähnlichen Verbindungen

3,3,3-Trifluoropropene: Similar structure but lacks the thiol group.

3,3,3-Trifluoropropanol: Contains a hydroxyl group instead of a thiol group.

3,3,3-Trifluoropropylamine: Contains an amine group instead of a thiol group.

Uniqueness: 3,3,3-Trifluoropropane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various research and industrial applications .

Biologische Aktivität

3,3,3-Trifluoropropane-1-thiol (TFPT) is a fluorinated thiol compound with the chemical formula CHFS. Its unique structure, characterized by the presence of trifluoromethyl groups and a thiol functional group, suggests potential biological activities that merit investigation. This article reviews the biological activity of TFPT, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

TFPT is notable for its trifluoromethyl group, which can significantly influence its reactivity and biological interactions. The fluorine atoms impart unique electronic properties to the molecule, making it more electrophilic and potentially reactive with nucleophiles such as thiols and amines.

Research indicates that TFPT may interact with biological macromolecules through thiol modifications. Thiols are crucial in various biological processes, including redox signaling and enzyme regulation. The reactivity of TFPT with thiol-containing proteins could suggest its role as a modulator in biochemical pathways.

- Inhibition of Enzymatic Activity :

-

Cytotoxicity Studies :

- The cytotoxic effects of TFPT have been assessed in various cell lines. Preliminary studies indicate that it may exhibit selective toxicity towards certain cancer cell lines, potentially due to its ability to disrupt redox homeostasis within cells.

Case Studies

Several studies have explored the biological implications of fluorinated thiols like TFPT:

Data Table: Summary of Biological Activities

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent. Its ability to modify thiol groups in proteins suggests applications in cancer therapy and possibly as an antibacterial agent. However, further research is necessary to elucidate its full range of biological activities and mechanisms.

Eigenschaften

IUPAC Name |

3,3,3-trifluoropropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5F3S/c4-3(5,6)1-2-7/h7H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDTWHHINWNFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69412-76-6 | |

| Record name | 3,3,3-trifluoropropane-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.